1,4-Diiodooctafluorobutane
Overview
Description
1,4-Diiodooctafluorobutane, also known as 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane, is a halogenated hydrocarbon with the molecular formula C4F8I2 and a molecular weight of 453.84 g/mol . This compound is characterized by its high thermal stability and low volatility due to the presence of fluorine atoms surrounding its carbon backbone .
Mechanism of Action
Target of Action
1,4-Diiodooctafluorobutane, also referred to as Octafluoro-1,4-diiodobutane (ofib, C4F8I2), is a halogen bond donor compound . Halogen bonding is a type of non-covalent interaction which occurs when a halogen atom acts as an electrophile, or electron-seeking species. In this case, the iodine atoms in the this compound molecule would be the electrophiles. The targets of this compound would be any atom or molecule that can act as a nucleophile, or electron-donating species.
Mode of Action
The mode of action of this compound involves the formation of halogen bonds between the iodine atoms of the compound and nucleophilic targets. This interaction can result in the formation of complexes or networks, depending on the nature of the nucleophile .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the nucleophilic targets. For instance, it has been reported that this compound can form a ‘binary host’ system with a calixcrown compound, which is used for the isolation of cesium iodide from aqueous to fluorous phase .
Pharmacokinetics
Given its molecular weight of 45384 and its sparing solubility in chloroform and slight solubility in hexane
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific nucleophilic targets and the nature of the resulting halogen bonds. For example, in the case of the ‘binary host’ system mentioned earlier, the action of this compound results in the isolation of cesium iodide .
Biochemical Analysis
Biochemical Properties
1,4-Diiodooctafluorobutane acts as a halogen bond donor, which allows it to interact with various biomolecules. It has been shown to form cocrystals with methyldiphenylphosphine oxide, indicating its potential to interact with phosphine oxide groups . Additionally, this compound can form binary host systems with calixcrown compounds, which are used for the isolation of cesium iodide from aqueous to fluorous phases . These interactions suggest that this compound can play a role in biochemical reactions involving halogen bonding and molecular recognition.
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. Its ability to form halogen bonds and interact with phosphine oxide groups suggests that it may influence cell signaling pathways and gene expression. The compound’s interactions with biomolecules could potentially affect cellular metabolism and other cellular functions, although specific studies on these effects are limited .
Molecular Mechanism
At the molecular level, this compound exerts its effects through halogen bonding interactions. The compound’s iodine atoms can form halogen bonds with electron-rich sites on biomolecules, such as phosphine oxide groups These interactions can influence the structure and function of the target biomolecules, potentially leading to changes in enzyme activity, gene expression, and other cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under normal conditions but is sensitive to light . Over time, exposure to light can lead to degradation, which may affect its biochemical properties and interactions with biomolecules. Long-term studies on the effects of this compound on cellular function are limited, but its stability and degradation should be taken into account in experimental designs.
Metabolic Pathways
Its interactions with biomolecules, such as phosphine oxide groups, suggest that it may be involved in metabolic processes that require halogen bonding
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its water solubility is relatively low, which may affect its distribution in aqueous environments . The compound’s interactions with specific transporters or binding proteins have not been extensively studied, but its halogen bonding properties suggest that it may interact with proteins involved in molecular transport and localization.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound’s ability to form halogen bonds with phosphine oxide groups and other electron-rich sites may direct it to specific cellular compartments or organelles . Post-translational modifications and targeting signals could also play a role in its subcellular localization, although specific studies on these aspects are limited.
Preparation Methods
1,4-Diiodooctafluorobutane can be synthesized through various methods. One common synthetic route involves the reaction of perfluorobutyl iodide with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process generally includes steps such as purification and stabilization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1,4-Diiodooctafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form perfluorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carboxylic acids or other oxidized products.
Scientific Research Applications
1,4-Diiodooctafluorobutane has been studied for its potential use in various scientific research applications:
Comparison with Similar Compounds
1,4-Diiodooctafluorobutane can be compared with other similar compounds, such as:
Perfluorohexyl iodide (C6F13I): Similar to this compound, this compound is used in the synthesis of fluoropolymers and as a halogen bond donor.
Hexadecafluoro-1,8-diiodooctane (C8F16I2): This compound has a longer carbon chain and is used in similar applications, including the production of specialty chemicals and as a chain transfer agent.
Nonafluoro-1-iodobutane (C4F9I): With a similar structure, this compound is also used in the synthesis of fluorinated compounds and as a halogen bond donor.
This compound stands out due to its specific balance of thermal stability, low volatility, and low toxicity, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8I2/c5-1(6,3(9,10)13)2(7,8)4(11,12)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILAKKYYZPDQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190948 | |
Record name | Perfluoro-1,4-diiodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-50-8 | |
Record name | 1,4-Diiodoperfluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-1,4-diiodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-diiodooctafluorobutane interact with other molecules, and what are the implications of these interactions?
A1: this compound acts as a potent halogen bond donor. [, , ] This means the iodine atoms within its structure can form attractive, non-covalent interactions with electron-rich species, such as halides or nitrogen-containing groups on other molecules. These interactions, termed halogen bonds (XB), are highly directional and significantly influence the arrangement of molecules in the solid state. [] This ability to direct molecular organization makes this compound a valuable tool in crystal engineering and supramolecular chemistry. For example, researchers have utilized this compound to construct intricate supramolecular architectures like dimeric capsules, pseudocapsules, and polymeric networks by co-crystallizing it with various N-alkylammonium resorcinarene halide compounds. [, ]
Q2: Can you provide details about the structural characterization of this compound?
A2: this compound (C4F8I2) has a molecular weight of 421.89 g/mol. While the provided research excerpts primarily focus on its crystallographic studies and halogen bonding capabilities, detailed spectroscopic data is not explicitly discussed.
Q3: What is the significance of this compound in material science, particularly in thin film fabrication?
A3: this compound plays a crucial role in synthesizing carbon-backboned fluoropolymers using photoactivated molecular layer deposition (pMLD). [] When reacted with a diene monomer like 1,5-hexadiene under UV irradiation, this compound undergoes a step-growth polymerization process. This results in a copolymer thin film containing alternating hydrocarbon and fluorocarbon segments. [] This approach offers a novel route to creating fluoropolymer materials with controlled structures and properties, broadening the scope of MLD-based techniques.
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